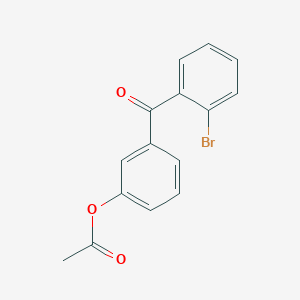

3-Acetoxy-2'-bromobenzophenone

Description

Contextualization within Brominated Acetoxy-Functionalized Aromatic Ketones

3-Acetoxy-2'-bromobenzophenone belongs to a specific subgroup of aromatic ketones that are functionalized with both a bromine atom and an acetoxy group. Aromatic ketones containing bromine are pivotal in synthetic chemistry, often serving as precursors for a variety of transformations. ethz.ch The presence of bromine, a halogen, on one of the phenyl rings introduces a reactive site amenable to a wide range of cross-coupling reactions, which are fundamental for forming new carbon-carbon or carbon-heteroatom bonds.

Simultaneously, the acetoxy group (-OCOCH₃) is an ester functionality. In this context, it is often used as a protecting group for a hydroxyl (phenol) group or as a means to modulate the electronic properties of the aromatic ring. rsc.org The combination of a bromo-substituent and an acetoxy group on the benzophenone (B1666685) framework, as seen in this compound, creates a multifunctional molecule with distinct reactive sites that can be addressed selectively in synthetic strategies.

Historical Perspectives on Benzophenone Core Derivatives

The study of benzophenone and its derivatives dates back to the 19th century. In 1874, Carl Graebe reported on his work with the parent compound, benzophenone. google.comgoogle.com Early methods for its synthesis included the reaction of benzene (B151609) with carbon tetrachloride followed by hydrolysis, and the Friedel–Crafts acylation of benzene with benzoyl chloride, a method that remains a cornerstone of aromatic ketone synthesis. google.comgoogle.com

Over the decades, research has expanded to a vast number of substituted benzophenones. chemicalbook.com Derivatives have been synthesized for various purposes, including their use as photoinitiators in UV-curing applications, as building blocks for high-strength polymers like PEEK (polyether ether ketone), and in medicinal chemistry. google.com For example, 2-amino-5-chlorobenzophenone (B30270) is a well-known precursor for the synthesis of benzodiazepine (B76468) drugs. google.com The continuous development of new synthetic methods has allowed for the preparation of increasingly complex and specifically functionalized benzophenone derivatives to meet the demands of modern chemical research. thieme-connect.com

Significance of Halogen and Ester Functionalities in Aromatic Systems

The presence of halogen and ester functionalities on an aromatic system, such as in this compound, imparts significant and distinct chemical properties.

Halogen Functionality (Bromine): The bromine atom is an electron-withdrawing group due to its high electronegativity, which deactivates the aromatic ring towards electrophilic aromatic substitution. researchgate.net However, it is also considered an ortho-, para-directing group because its lone pairs can be donated into the ring through resonance. researchgate.netsigmaaldrich.com This dual nature makes halogens unique among substituents. More importantly in modern synthesis, the carbon-bromine bond is a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for constructing complex organic molecules from simpler precursors.

Ester Functionality (Acetoxy): The acetoxy group is also an electron-withdrawing group through induction, but the oxygen lone pairs can participate in resonance, making it an activating, ortho-, para-directing group for electrophilic aromatic substitution. sigmaaldrich.comsapub.org Phenyl acetates, such as the one in the title compound, are common intermediates in organic synthesis. The ester can be easily hydrolyzed under basic or acidic conditions to reveal a highly reactive phenolic hydroxyl group. rsc.org This convertibility allows the acetoxy group to serve as a robust protecting group for phenols during synthetic sequences that might otherwise affect the hydroxyl group. Furthermore, recent research has even shown that ester groups can be translocated around an aromatic ring under certain catalytic conditions, a process termed an "ester dance". sigmaaldrich.com

The specific placement of these groups in this compound—the acetoxy at the 3-position and the bromine at the 2'-position—creates a molecule with defined steric and electronic properties, predisposing it for specific roles as a chemical intermediate in multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIBCDQSQAPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641632 | |

| Record name | 3-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-57-7 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](2-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 3 Acetoxy 2 Bromobenzophenone Analogs

Reactivity Profiles of the Bromine Substituent

The carbon-bromine bond on the benzophenone (B1666685) scaffold is a primary site for reactions that aim to introduce new functional groups or create carbon-carbon bonds. Its reactivity is modulated by the electron-withdrawing effect of the adjacent ketone carbonyl.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with a variety of nucleophiles. Unlike aliphatic SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination sequence. researchgate.netbyjus.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.org The aromaticity of the ring is temporarily broken in this step and is restored upon the expulsion of the bromide leaving group.

The presence of an electron-withdrawing group, such as the ketone in the benzophenone structure, is crucial for stabilizing the negative charge of the Meisenheimer intermediate and is a requirement for the classical SNAr mechanism to proceed. researchgate.netorganic-chemistry.org For 2'-bromobenzophenone analogs, the ketone group activates the ring towards nucleophilic attack.

A notable example involves the reaction of 2-bromobenzophenone (B80453) with Grignard reagents. Research has shown that this reaction can lead to a substantial substitution of the bromine atom by the organic group of the Grignard reagent. The proposed mechanism involves an intramolecular nucleophilic substitution within a ketone-Grignard complex, highlighting the directive influence of the carbonyl group. wikipedia.org

| Nucleophile | Reagent Example | Product Type | Mechanistic Feature |

| Alkyl/Aryl Anion | Phenylmagnesium bromide | Phenylated Benzophenone | Intramolecular substitution via ketone-Grignard complex wikipedia.org |

| Alkoxide | Sodium methoxide | Methoxybenzophenone | Classical SNAr via Meisenheimer intermediate |

| Amine | Piperidine | Aminobenzophenone | SNAr pathway; rate influenced by amine structure |

This table presents potential nucleophilic aromatic substitution reactions based on established principles.

Radical-Mediated Transformations

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in a variety of transformations. This process can be initiated by heat, light (photolysis), or a radical initiator. Benzophenones are well-known photosensitizers, a property that can facilitate radical reactions. acs.org

Once formed, the 2'-(3-acetoxybenzoyl)phenyl radical can undergo several potential reaction pathways:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule in the reaction medium to form 3-acetoxybenzophenone.

Coupling Reactions: It can couple with other radical species present in the mixture.

Addition to π-Systems: The aryl radical can add to alkenes or alkynes, forming new carbon-carbon bonds in a radical cascade process.

The generation of bromine radicals (Br•) from sources like N-bromosuccinimide (NBS) under visible light can also initiate radical processes. thermofisher.com While direct studies on 3-Acetoxy-2'-bromobenzophenone are limited, the principles of radical chemistry suggest its viability in such transformations, particularly in the synthesis of complex molecules where radical cyclizations or cross-couplings are desired. nih.gov

Transformations Involving the Acetoxy Ester Moiety

The acetoxy group, being an ester, is susceptible to reactions typical of this functional class, primarily involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

The acetoxy group can be readily cleaved through hydrolysis to yield the corresponding phenol (B47542) (3-hydroxy-2'-bromobenzophenone). This transformation can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in the presence of excess water and a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This process involves treating the ester with a strong base, such as sodium hydroxide. It is an irreversible reaction because the resulting phenoxide ion is deprotonated under the basic conditions, driving the reaction to completion. The term saponification originates from the hydrolysis of fatty acid esters to produce soap. youtube.com

Transesterification follows a similar mechanistic path, where an alcohol, rather than water, acts as the nucleophile to exchange the acetyl group for a different acyl group or to form a new ester with a different alcohol component under acidic or basic conditions.

| Reaction | Reagents | Product | Conditions |

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.) | 3-Hydroxy-2'-bromobenzophenone | Heat |

| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 3-Hydroxy-2'-bromobenzophenone | Heat |

| Transesterification | Ethanol (CH₃CH₂OH), HCl (cat.) | 3-Hydroxy-2'-bromobenzophenone & Ethyl Acetate | Heat |

This table illustrates the expected outcomes of hydrolysis and transesterification on the acetoxy moiety.

Rearrangement Processes

Phenolic esters like this compound can undergo rearrangement reactions, most notably the Fries rearrangement. This reaction involves the migration of the acyl group (acetyl) from the phenolic oxygen to a carbon atom on the aromatic ring, yielding a hydroxy aryl ketone. byjus.comwikipedia.org The reaction is typically catalyzed by Lewis acids (e.g., AlCl₃) and is selective for the ortho and para positions relative to the hydroxyl group. byjus.comorganic-chemistry.org

For this compound, the acetyl group could potentially migrate to the carbon atoms ortho or para to the ester linkage. The choice of reaction conditions, such as temperature and solvent, can influence the regioselectivity:

Low temperatures generally favor the formation of the para-substituted product. byjus.com

High temperatures tend to yield the ortho-substituted product. byjus.com

A photochemical variant, the Photo-Fries rearrangement, can also be employed. thermofisher.com This reaction proceeds through a radical mechanism initiated by UV light and can be a milder alternative to the Lewis acid-catalyzed process. baranlab.org

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is a site of electrophilicity, making it a target for nucleophiles. The reactivity of the carbonyl carbon in benzophenone analogs is influenced by both steric and electronic factors. Compared to aliphatic ketones, the two bulky aromatic rings in benzophenone derivatives present significant steric hindrance, which can slow the rate of nucleophilic attack.

Electronically, the aromatic rings delocalize electron density, and the partial positive charge on the carbonyl carbon is stabilized, which can slightly reduce its electrophilicity compared to a simple aldehyde. baranlab.org

Common transformations of the ketone group include:

Nucleophilic Addition: Reagents like Grignards (R-MgBr) or organolithiums (R-Li) can attack the carbonyl carbon to form a tertiary alcohol after an aqueous workup.

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene (C=O → C=CR₂).

Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines, with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones.

The specific electronic effects of the acetoxy and bromine substituents will subtly modulate the electrophilicity of the carbonyl carbon, thereby influencing the rates of these reactions.

Reduction Pathways

The reduction of the carbonyl group in benzophenone analogs is a common transformation that leads to the corresponding diarylmethanols. The choice of reducing agent plays a critical role in the efficiency and selectivity of this process.

For more robust reductions, lithium aluminum hydride (LiAlH₄) can be utilized. LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. However, its high reactivity necessitates the use of anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107), and careful handling due to its vigorous reaction with water.

The table below summarizes typical conditions for the reduction of benzophenone, which can be extrapolated to its substituted analogs.

| Reagent | Solvent(s) | Typical Reaction Conditions | Product(s) |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Room temperature | Diphenylmethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, often at low temperatures | Diphenylmethanol |

Interactive Data Table: Reduction of Benzophenone (This table is a general representation based on known reactions of benzophenones)

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. A variety of carbon and heteroatom nucleophiles can add to the carbonyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard reagents (RMgX) are powerful carbon nucleophiles that readily add to ketones to form tertiary alcohols. umkc.eduthinkswap.com For instance, the reaction of a benzophenone with a Grignard reagent, such as methylmagnesium bromide, would yield a tertiary alcohol after an acidic workup. youtube.com The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated. thinkswap.com

The steric and electronic properties of the substituents on the benzophenone can influence the rate and outcome of the nucleophilic addition. In the case of this compound, the presence of the ortho-bromo substituent may introduce some steric hindrance around the carbonyl group, potentially affecting the approach of the nucleophile.

The following table illustrates the general reaction of benzophenone with a Grignard reagent.

| Nucleophile (Grignard Reagent) | Electrophile | Product (after workup) |

| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol |

| Methylmagnesium bromide | Benzophenone | 1,1-Diphenylethanol |

Interactive Data Table: Grignard Reaction with Benzophenone (This table is a general representation based on known reactions of benzophenones)

Aromatic Ring Reactivity and Substituent Effects

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the directing effects of their respective substituents.

The acetoxy group (-OAc) on one ring is an ortho-, para-directing group. Although the oxygen atom is electron-withdrawing through induction, its lone pairs can be delocalized into the aromatic ring via resonance, thereby activating the ortho and para positions towards electrophilic attack.

Conversely, the bromo group (-Br) on the other ring is also an ortho-, para-directing but deactivating group. Halogens are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect.

Reaction Mechanism Elucidation for Complex Transformations

The elucidation of reaction mechanisms for complex transformations involving substituted benzophenones often requires a combination of experimental and computational studies. For instance, photochemical reactions of benzophenones are well-documented. Upon UV irradiation, benzophenone can be excited to a triplet state, which can then participate in various reactions, including hydrogen abstraction and cycloadditions.

In the case of ortho-halo-substituted benzophenones, intramolecular photochemical reactions can occur. For example, photochemical cyclization is a known reaction for some stilbene (B7821643) derivatives, which share structural similarities with benzophenones. mdpi.com While specific studies on the photochemical behavior of this compound were not found, the presence of the ortho-bromo substituent suggests the possibility of intramolecular cyclization or other complex rearrangements upon photochemical excitation. Mechanistic studies would involve techniques such as transient absorption spectroscopy to detect reactive intermediates and product analysis under various conditions to map the reaction pathway. acs.org

Spectroscopic and Advanced Analytical Characterization of Substituted Benzophenones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of individual atoms.

The ¹H NMR spectrum of 3-Acetoxy-2'-bromobenzophenone is anticipated to display a series of signals corresponding to the aromatic protons of its two distinct rings and the aliphatic protons of the acetyl group. The aromatic region is expected to be complex due to the substitution patterns.

For the 3-acetoxy substituted phenyl ring, the proton at the 2-position (H-2), being ortho to the acetoxy group, is predicted to resonate as a triplet in the range of 7.25-7.35 ppm. The proton at the 5-position (H-5) would likely appear as a doublet of doublets around 7.40-7.50 ppm. The H-4 proton, situated between two other protons, is expected to be a triplet at approximately 7.55-7.65 ppm. The H-6 proton, ortho to the carbonyl group, would be the most deshielded proton on this ring, appearing as a doublet around 7.80-7.90 ppm.

In the 2'-bromo substituted phenyl ring, the H-6' proton, adjacent to the bromine atom, is expected to be a doublet in the region of 7.65-7.75 ppm. The remaining protons of this ring, H-3', H-4', and H-5', are predicted to produce a complex multiplet between 7.30 and 7.50 ppm.

A characteristic sharp singlet for the three equivalent protons of the acetoxy methyl group (-OCOCH₃) is expected to appear in the upfield region, typically around 2.30 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.25 - 7.35 | t | ~8.0 |

| H-4 | 7.55 - 7.65 | t | ~7.8 |

| H-5 | 7.40 - 7.50 | dd | J ≈ 8.0, 2.0 |

| H-6 | 7.80 - 7.90 | d | ~7.8 |

| H-3' | 7.30 - 7.50 | m | - |

| H-4' | 7.30 - 7.50 | m | - |

| H-5' | 7.30 - 7.50 | m | - |

| H-6' | 7.65 - 7.75 | d | ~7.5 |

| -OCOCH₃ | ~2.30 | s | - |

The ¹³C NMR spectrum will reveal the chemical shifts of all carbon atoms within the molecule. The benzophenone (B1666685) carbonyl carbon is expected to be the most downfield signal, appearing around 194-196 ppm. The ester carbonyl carbon should resonate at approximately 169-170 ppm. The carbon atom bearing the bromine (C-2') is predicted to have a chemical shift in the range of 120-123 ppm, while the carbon attached to the acetoxy group (C-3) is expected around 150-152 ppm. The remaining aromatic carbons will produce signals in the typical region of 120-140 ppm. The methyl carbon of the acetoxy group will give rise to a signal at about 21 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, with quaternary carbons being absent. A DEPT-90 spectrum will exclusively display signals for CH carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C=O (ketone) | 194 - 196 | absent | absent |

| C=O (ester) | 169 - 170 | absent | absent |

| C-1 | ~137 | absent | absent |

| C-2 | ~126 | positive | positive |

| C-3 | 150 - 152 | absent | absent |

| C-4 | ~124 | positive | positive |

| C-5 | ~130 | positive | positive |

| C-6 | ~133 | positive | positive |

| C-1' | ~136 | absent | absent |

| C-2' | 120 - 123 | absent | absent |

| C-3' | ~134 | positive | positive |

| C-4' | ~129 | positive | positive |

| C-5' | ~128 | positive | positive |

| C-6' | ~131 | positive | positive |

| -OCOCH₃ | ~21 | absent | positive |

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment will establish the proton-proton coupling networks within each aromatic ring. For instance, correlations will be observed between H-4 and H-5, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum will correlate each proton to its directly attached carbon, confirming the assignments from the 1D NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations. Key correlations would be expected between the methyl protons of the acetoxy group and both the ester carbonyl carbon and C-3. Protons on both aromatic rings will show correlations to the ketone carbonyl carbon, which is a definitive indicator of the benzophenone framework.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, two distinct carbonyl stretching vibrations are expected. A strong absorption band for the ester carbonyl (C=O) should appear at a higher wavenumber, around 1765 cm⁻¹, while the diaryl ketone carbonyl stretch is anticipated to be in the region of 1670 cm⁻¹. Other significant absorptions include the C-O stretching of the ester group between 1200 and 1250 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and weak aromatic C-H stretching bands above 3000 cm⁻¹.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O Stretch | ~1765 | Strong |

| Ketone C=O Stretch | ~1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O Stretch | 1200 - 1250 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

| C-Br Stretch | 550 - 650 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each isotope.

HRMS would provide the exact mass, confirming the elemental composition of C₁₅H₁₁BrO₃. The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of the acetyl group (as a ketene, CH₂CO, or an acylium ion, CH₃CO⁺), cleavage at the ketone carbonyl, and the loss of the bromine atom.

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Identity |

|---|---|

| 318 / 320 | [M]⁺ (Molecular Ion) |

| 276 / 278 | [M - CH₂CO]⁺ |

| 259 / 261 | [M - C₂H₂O₂]⁺ or [M - OCOCH₃]⁺ |

| 183 / 185 | [BrC₆H₄CO]⁺ |

| 155 / 157 | [BrC₆H₄]⁺ |

| 121 | [CH₃COOC₆H₄]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol, is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The benzophenone core is the primary chromophore. A strong absorption band, corresponding to a π→π* transition, is predicted to appear in the range of 250-260 nm. A weaker band at a longer wavelength, typically between 330-340 nm, is attributed to the n→π* transition of the carbonyl group. The substituents (acetoxy and bromo groups) are likely to cause minor shifts in the position and intensity of these bands compared to unsubstituted benzophenone.

| Electronic Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π | 250 - 260 | High |

| n → π | 330 - 340 | Low |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C₁₅H₁₁BrO₃, the theoretical elemental composition can be calculated based on its molecular weight of 319.15 g/mol .

The analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are then passed through a series of detectors that quantify each element. The percentage of bromine is often determined by methods such as titration or ion chromatography after combustion and absorption.

The experimentally determined percentages are then compared with the calculated theoretical values to confirm the empirical formula and assess the sample's purity. A close correlation between the found and calculated values provides strong evidence for the compound's proposed atomic composition.

| Element | Theoretical % |

| Carbon (C) | 56.45% |

| Hydrogen (H) | 3.47% |

| Bromine (Br) | 25.04% |

| Oxygen (O) | 15.04% |

Note: The data in this table is calculated based on the molecular formula and has not been determined experimentally.

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture and assessing the purity of a compound. Different chromatographic techniques are employed based on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (typically packed in a column) and a liquid mobile phase.

For substituted benzophenones, reversed-phase HPLC is commonly employed. A nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. A UV detector is typically used for detection, as the benzophenone core is strongly chromophoric. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

| Parameter | Typical Value |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm) |

| Retention Time | Analyte-specific |

Note: This table represents typical HPLC conditions for benzophenone derivatives; specific experimental data for this compound is not available in the searched sources.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While some larger benzophenone derivatives may require derivatization to increase their volatility, GC-MS can provide valuable information about the purity and molecular weight of the compound.

In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the structure of the compound.

| Parameter | Typical Value |

| Column | Capillary (e.g., DB-5) |

| Carrier Gas | Helium |

| Temperature Program | Gradient |

| Ionization Mode | Electron Impact (EI) |

| Key Fragments | Analyte-specific |

Note: This table outlines general GC-MS parameters for related compounds; specific experimental data for this compound is not available in the searched sources.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used for monitoring the progress of reactions, identifying compounds, and determining their purity. It operates on the same principles of separation as column chromatography but on a smaller scale.

For this compound, a TLC plate coated with a stationary phase, typically silica (B1680970) gel, is used. A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

The position of the compound is visualized, often under UV light, and the retention factor (Rf) is calculated. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. The presence of a single spot indicates a high degree of purity.

| Parameter | Typical Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl Acetate/Hexane |

| Visualization | UV Light (254 nm) |

| Rf Value | Analyte & Solvent-dependent |

Note: This table describes a common TLC setup for benzophenone derivatives; the specific Rf value for this compound would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of Benzophenone Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. For benzophenone (B1666685) derivatives, Density Functional Theory (DFT) is a widely used method to investigate their electronic structure, providing a balance between accuracy and computational cost. ijacskros.com These calculations offer insights into the distribution of electrons within the molecule, which is key to predicting its reactivity and spectroscopic behavior.

The electronic structure of substituted benzophenones is significantly influenced by the nature and position of the substituents on the phenyl rings. scialert.net The interplay of inductive and mesomeric (resonance) effects can alter the electron density at various points in the molecule. researchgate.net For instance, electron-donating groups can increase the electron density in the π-system, while electron-withdrawing groups have the opposite effect.

In the case of 3-Acetoxy-2'-bromobenzophenone, the acetoxy group at the 3-position and the bromine atom at the 2'-position introduce specific electronic perturbations. The acetoxy group can act as a weak electron-donating group through resonance, while the bromine atom is an electron-withdrawing group due to its high electronegativity (inductive effect) but can also participate in resonance as a π-donor.

Table 1: Calculated Electronic Properties of Substituted Benzophenones (Illustrative)

| Compound | Substituents | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Benzophenone | - | -6.5 | -1.8 | 4.7 |

| 4-Hydroxybenzophenone | 4-OH | -6.2 | -1.7 | 4.5 |

| 4-Bromobenzophenone | 4-Br | -6.6 | -2.0 | 4.6 |

| This compound (Expected Trend) | 3-OAc, 2'-Br | -6.7 | -2.1 | 4.6 |

Note: The values for this compound are hypothetical and based on expected trends from substituent effects. Actual calculated values would require specific DFT computations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of benzophenone derivatives are crucial for their biological activity and physical properties. Molecular modeling techniques, including molecular mechanics and semi-empirical methods, are employed to explore the potential energy surface of these molecules and identify their stable conformations. cdnsciencepub.com

The conformation of benzophenones is primarily defined by the torsional angles of the two phenyl rings with respect to the plane of the carbonyl group. cdnsciencepub.comnih.gov Steric hindrance between the ortho-substituents and the carbonyl group, as well as between the two phenyl rings, plays a significant role in determining the preferred conformation. cdnsciencepub.comacs.org For unsubstituted benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric strain. nih.gov

In this compound, the bromine atom at the ortho-position (2') of one phenyl ring introduces significant steric bulk. This is expected to lead to a larger torsional angle for that ring compared to the unsubstituted ring. Conformational energy calculations can be used to create contour maps of relative energy as a function of the two internal rotation angles, allowing for the identification of minimum energy conformations. cdnsciencepub.com

Studies on ortho-substituted benzophenones have shown a correlation between the calculated torsional angles and experimentally observed Carbon-13 NMR chemical shifts of the carbonyl carbon. cdnsciencepub.com This provides a valuable method for conformational analysis.

Table 2: Calculated Torsional Angles for Selected ortho-Substituted Benzophenones

| Compound | Ortho Substituent | Calculated Torsional Angle (Ring 1) | Calculated Torsional Angle (Ring 2) |

|---|---|---|---|

| Benzophenone | - | 30° | 30° |

| 2-Methylbenzophenone | 2-CH₃ | 45° | 30° |

| 2,2'-Dimethylbenzophenone | 2,2'-di-CH₃ | 45° | 45° |

| 2-Bromobenzophenone (B80453) | 2-Br | ~50° | ~30° |

Note: The values are illustrative and based on findings for similar compounds. The torsional angles for this compound would require specific calculations but are expected to show a larger twist for the 2'-brominated ring.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. uncw.edu For this compound, theoretical calculations can provide valuable information about its expected NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts and coupling constants, is a common application of computational methods. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method is frequently used for calculating isotropic shielding values, which can then be converted to chemical shifts. uncw.edunih.gov The conformational preferences of the molecule significantly impact the predicted NMR parameters. cdnsciencepub.com For flexible molecules, it is often necessary to calculate the NMR properties for an ensemble of low-energy conformers and then compute a Boltzmann-weighted average. uncw.edu

IR Spectroscopy: Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the peaks observed in an Infrared (IR) spectrum. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement. researchgate.net The calculated IR spectrum can help in the assignment of vibrational modes to the observed experimental bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov These calculations provide information about the excitation energies and oscillator strengths of electronic transitions. ufms.br The predicted wavelengths of maximum absorbance (λmax) can be compared with experimental data. The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate predictions. chemrxiv.org

Table 3: Predicted Spectroscopic Data for a Benzophenone Derivative (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Correlation |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift (ppm) | ~195-200 | Correlates with phenyl ring torsional angles |

| IR | C=O Stretch (cm⁻¹) | ~1650-1680 | Sensitive to electronic effects of substituents |

| UV-Vis | λmax (nm) | ~250-280 (π→π), ~330-360 (n→π) | Influenced by conjugation and solvent polarity |

Note: The predicted values are general estimates for a substituted benzophenone and would need to be specifically calculated for this compound.

Simulation of Reaction Energetics and Transition States

Computational chemistry can be used to model chemical reactions, providing insights into their mechanisms, energetics, and kinetics. wikipedia.org For benzophenone derivatives, this can include studying their photochemical reactions, redox processes, or synthetic transformations.

By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. acs.org The transition state is a critical point on the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Various theoretical methods, including DFT and higher-level ab initio calculations, can be used to locate transition state structures and calculate their energies. acs.org This information can be used to elucidate reaction mechanisms and predict the feasibility of different reaction pathways. For example, computational studies on the photochemistry of benzophenone have investigated the dynamics of intersystem crossing from the singlet to the triplet excited state. nih.govacs.org

For this compound, computational simulations could be employed to study reactions such as the hydrolysis of the acetoxy group or nucleophilic substitution at the bromine-bearing carbon. The calculations would involve optimizing the geometries of the reactants, products, and transition states, and then calculating the corresponding energies to determine the reaction profile.

Table 4: Illustrative Reaction Energetics for a Hypothetical Reaction of a Benzophenone Derivative

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Substituted Benzophenone + Nucleophile | 0.0 |

| Transition State | [Benzophenone-Nucleophile]‡ | +15.2 |

| Products | Substituted Product + Leaving Group | -5.8 |

Note: This table provides a generic example of what could be calculated for a reaction involving a benzophenone derivative. The actual values would be specific to the reaction being studied.

Emerging Research Directions for Halogenated Acetoxybenzophenones

Role as Synthetic Intermediates in Complex Molecule Synthesis

Halogenated acetoxybenzophenones, including 3-Acetoxy-2'-bromobenzophenone, serve as pivotal building blocks in the synthesis of complex organic molecules. nih.gov Their utility arises from the distinct reactivity of their functional groups, which allows for selective and sequential chemical transformations. The bromine atom, an excellent leaving group, is particularly amenable to transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for constructing new carbon-carbon bonds, a fundamental step in assembling the frameworks of intricate molecules like natural products and pharmaceutical compounds. nih.gov

The acetoxy group provides another site for synthetic manipulation. It can be readily hydrolyzed to a phenol (B47542), which can then participate in a variety of reactions, including etherification or serving as a directing group for subsequent aromatic substitutions. The benzophenone (B1666685) core itself is a versatile scaffold. The carbonyl group can be a target for nucleophilic addition or can be reduced to an alcohol, providing further avenues for molecular elaboration. For instance, synthetic strategies often involve an initial cross-coupling reaction at the bromine-substituted ring, followed by modification of the acetoxy group and subsequent reactions on the second aromatic ring or the carbonyl carbon, demonstrating the compound's role as a versatile linchpin in multi-step synthesis. nih.gov

Exploration of Novel Reaction Pathways and Methodologies

Current research is actively exploring new synthetic methods that leverage the unique properties of halogenated benzophenones. A significant area of focus is the development of more sustainable and efficient catalytic systems. This includes creating catalysts that can operate under milder conditions, reduce waste, and tolerate a wider array of functional groups. While traditional methods like Friedel-Crafts acylation are common for synthesizing the benzophenone core, newer approaches focus on innovative transformations of the halogenated structure. nih.gov

One emerging area involves photochemical methods. Recent studies have demonstrated that visible-light irradiation can promote the formation of radical species from compounds containing carbon-bromine bonds. organic-chemistry.org This photochemical activation can facilitate novel radical-radical cross-coupling reactions, offering an alternative to traditional metal-catalyzed pathways. organic-chemistry.org Such methods are often conducted under metal-free, base-free, and oxidant-free conditions, aligning with the principles of green chemistry. organic-chemistry.org The development of one-pot, multi-component reactions, where several bonds are formed in a single operation, represents another frontier. These strategies aim to improve synthetic efficiency by minimizing intermediate isolation and purification steps, which is crucial for the rapid assembly of complex molecular libraries for drug discovery and materials science. mdpi.com

Advanced Structural Studies on Related Polymorphs (e.g., X-ray Crystallography)

Advanced structural analysis, with X-ray crystallography as the primary tool, provides indispensable insights into the three-dimensional architecture of halogenated acetoxybenzophenones and related molecules. nih.gov These studies reveal precise details of molecular conformation, including bond lengths, bond angles, and the dihedral angle (twist) between the two phenyl rings. nih.govresearchgate.net This conformational information is critical as it influences the molecule's physical properties and how it packs within a crystal lattice. researchgate.net

The study of polymorphism—the ability of a compound to exist in multiple crystalline forms—is particularly relevant for substituted benzophenones. acs.orgnih.gov Different polymorphs of the same compound can exhibit varied physical properties, such as melting point and solubility. Research on various substituted benzophenones has shown that polymorphism can arise from differences in molecular conformation or from distinct intermolecular packing arrangements. acs.orgnih.gov The crystal packing is governed by a network of weak intermolecular interactions, including hydrogen bonds, C–H···π interactions, and halogen bond interactions. acs.orgfigshare.com For example, studies on other chlorinated and fluorinated benzophenones have detailed how these forces dictate the supramolecular assembly. acs.org Although a specific crystal structure for this compound is not widely published, data from related structures provide a strong basis for understanding its solid-state behavior.

Below is a table detailing crystallographic data for two different polymorphs of a related compound, 2-chloro-5-nitrobenzophenone (B105091) (2C5NBZP), illustrating the structural variations that can occur.

| Parameter | 2C5NBZP (Polymorph I) | 2C5NBZP (Polymorph II) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 12.01 | 7.95 |

| b (Å) | 8.81 | 10.95 |

| c (Å) | 11.13 | 13.06 |

| β (°) | 102.57 | 94.61 |

| Volume (ų) | 1149.3 | 1133.4 |

| Data derived from studies on substituted crystalline benzophenones. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.